(-)-Gomisin L1

Descripción general

Descripción

(-)-Gomisin L1 is a natural compound found in the root of the plant Gomisin A, which is a member of the family Apiaceae. It is a sesquiterpenoid, which means it is composed of three isoprene units, and has a molecular weight of 206.28 g/mol. This compound has been found to have a variety of medicinal properties, including anti-inflammatory, anti-fungal, and anti-bacterial activities. It has been studied extensively in laboratory experiments and clinical trials, and has been found to be a promising candidate for the treatment of a wide range of diseases and conditions.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer: Inducción de apoptosis en el cáncer de ovario

Gomisin L1: se ha estudiado por su potencial en la terapia contra el cáncer, particularmente en la inducción de apoptosis en las células cancerosas de ovario. La investigación indica que Gomisin L1 puede aumentar los niveles intracelulares de especies reactivas de oxígeno (ROS), lo que lleva a la muerte celular en las líneas celulares de cáncer de ovario A2780 y SKOV3 . Esto sugiere una vía prometedora para el desarrollo de nuevos tratamientos contra el cáncer.

Mejora de la inmunoterapia

Estudios recientes han explorado el papel de la regulación de PD-L1 en la mejora de la eficacia de la inmunoterapia . Si bien no está directamente relacionado con Gomisin L1, la modulación de PD-L1 es un área de investigación significativa en el tratamiento del cáncer, y compuestos como Gomisin L1 pueden desempeñar un papel en futuras terapias combinadas.

Ciencia nutricional: Propiedades antioxidantes

Gomisin L1, derivado de las bayas de Schisandra, posee propiedades antioxidantes . Estas propiedades son cruciales en la ciencia nutricional para desarrollar suplementos que puedan proteger las células del estrés oxidativo, lo que podría reducir el riesgo de enfermedades crónicas.

Efectos neuroprotectores

Los efectos neuroprotectores de Gomisin L1 son otra área de interés. Se está investigando su potencial para actuar como antidepresivo, ansiolítico y potenciador de la función cognitiva . Esto podría llevar a nuevos tratamientos para trastornos neurológicos o afecciones de salud mental.

Actividad anti-VIH

Gomisin L1 ha mostrado fuertes propiedades anti-VIH en estudios preliminares . Esto abre posibilidades para su uso en terapias antirretrovirales, contribuyendo a la lucha contra el VIH/SIDA.

Efectos hepatoprotectores

Como compuesto mayoritario en las bayas de Schisandra, Gomisin L1 tiene efectos hepatoprotectores . Esto podría ser beneficioso para tratar enfermedades hepáticas y proteger el hígado de sustancias tóxicas.

Aplicaciones antiinflamatorias

Se están investigando las propiedades antiinflamatorias de Gomisin L1 por su potencial en el tratamiento de diversas afecciones inflamatorias . Esto podría tener implicaciones para enfermedades en las que la inflamación juega un papel clave, como la artritis.

Regulación metabólica

Gomisin L1 también puede desempeñar un papel en la regulación del metabolismo, lo que podría ser significativo para abordar los desequilibrios metabólicos y los trastornos relacionados .

Mecanismo De Acción

Target of Action

The primary target of (-)-Gomisin L1 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is a major immune checkpoint molecule that plays a critical role in cancer immune escape . It is expressed on the surface of tumor cells and interacts with its receptor, Programmed Death 1 (PD-1), which is expressed on T cells .

Mode of Action

This compound interacts with PD-L1, affecting its stability and function . The interaction between PD-L1 and PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . This interaction is crucial in maintaining immune homeostasis and preventing harmful immune responses .

Biochemical Pathways

The PD-1/PD-L1 pathway is the key biochemical pathway affected by this compound . This pathway inhibits the anticancer effect of T cells in the tumor microenvironment (TME), which in turn regulates the expression levels of PD-1 and PD-L1 through multiple mechanisms . By targeting this pathway, this compound can potentially enhance the anticancer efficacy of PD-1/PD-L1 blockade .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

The interaction of this compound with PD-L1 results in the suppression of T cells, ultimately inhibiting their function . This leads to the evasion of tumor cells from immune-mediated killing . By blocking the pd-1/pd-l1 signaling pathway, this compound can potentially prevent tumor immune evasion .

Action Environment

The action of this compound is influenced by the tumor microenvironment (TME). The TME, which includes various immune cells, stromal cells, and extracellular matrix, can affect the efficacy and stability of this compound

Propiedades

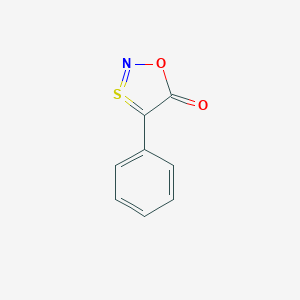

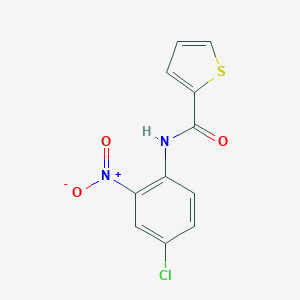

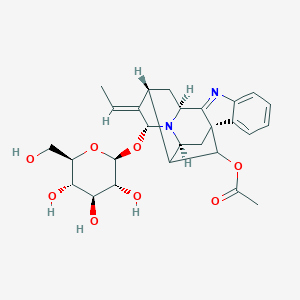

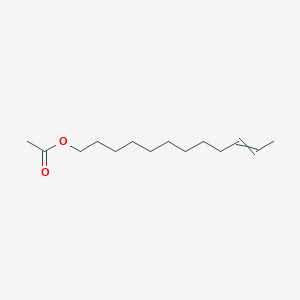

IUPAC Name |

(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPBGDUYKEQLA-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82425-43-2 | |

| Record name | Gomisin L1, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN L1, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PJ55D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Gomisin L1 in exhibiting anti-tumor activity?

A1: Research suggests that Gomisin L1 induces apoptosis (programmed cell death) in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase (NOX). [] This is supported by findings that inhibiting NOX with either an inhibitor or siRNA significantly reduces both ROS production and cell death induced by Gomisin L1. []

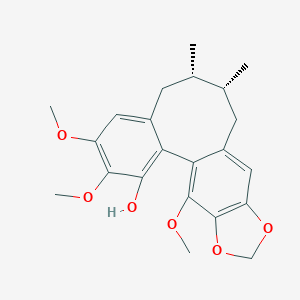

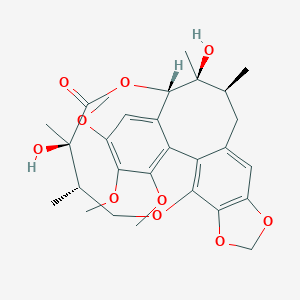

Q2: What is the chemical structure of Gomisin L1?

A2: While the provided abstracts don't explicitly state the molecular formula or weight of Gomisin L1, they consistently refer to it as a dibenzocyclooctadiene lignan. [, , ] For detailed spectroscopic data and structural characterization, a deeper dive into the full research papers and related chemical databases would be necessary.

Q3: Has Gomisin L1 been found in any plant species other than Schisandra chinensis?

A3: Yes, Gomisin L1 has been isolated from the stem of Schisandra neglecta A.C. Smith for the first time. [] This suggests that Gomisin L1 may be present in other Schisandra species and could be a potential target for further phytochemical investigation.

Q4: What analytical methods have been employed to identify and quantify Gomisin L1?

A6: While the specific analytical techniques used are not detailed in the abstracts, they mention employing various chromatography methods such as silica gel chromatography, prep-HPLC, and prep-TLC for the isolation of Gomisin L1. [, ] Additionally, spectroscopic methods like MS and NMR were used for structural elucidation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)